molecular formula C10H7Cl2NO B3368897 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole CAS No. 22091-37-8

4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole

Cat. No.: B3368897
CAS No.: 22091-37-8
M. Wt: 228.07 g/mol
InChI Key: PJLBVWOUVSFJQU-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole is an organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This specific compound is characterized by the presence of a chloromethyl group and a 3-chlorophenyl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzoyl chloride with an amino alcohol, followed by cyclization to form the oxazole ring. The chloromethyl group can be introduced through chloromethylation reactions using formaldehyde and hydrochloric acid under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to modify the oxazole ring or the substituents attached to it.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Major Products Formed: The products formed depend on the specific reactions and conditions used. For example, nucleophilic substitution can yield a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the chloromethyl and 3-chlorophenyl groups can enhance its binding affinity and specificity towards certain molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, contributing to its overall activity.

Comparison with Similar Compounds

  • 3-(Chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole
  • 4-(Bromomethyl)-2-(3-chlorophenyl)-1,3-oxazole
  • 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-oxazole

Uniqueness: 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole is unique due to the specific positioning of the chloromethyl and 3-chlorophenyl groups, which can influence its reactivity and interactions with other molecules. This structural arrangement can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-(chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO/c11-5-9-6-14-10(13-9)7-2-1-3-8(12)4-7/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLBVWOUVSFJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=CO2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501266135
Record name 4-(Chloromethyl)-2-(3-chlorophenyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501266135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22091-37-8
Record name 4-(Chloromethyl)-2-(3-chlorophenyl)oxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22091-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-2-(3-chlorophenyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501266135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole
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4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole
Reactant of Route 3
4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole

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